Molecular Weight Reduction of ~18% Versus DBCO-PEG4-GGFG-Dxd Lowers Hydrophobic Payload Burden per Conjugation Event
DIBAC-GGFG-NH2CH2-Dxd eliminates the PEG4 spacer present in DBCO-PEG4-GGFG-Dxd, reducing the molecular weight from 1375.45 Da to 1128.16 Da—a net decrease of 247.29 Da (~18.0%) . Lower linker-payload molecular weight permits higher theoretical DAR at equivalent total conjugate mass and reduces the hydrophobic footprint contributed by the linker itself. Since every additional payload unit increases ADC hydrophobicity exponentially, a lighter linker-payload directly translates to reduced aggregation propensity at any given DAR .
| Evidence Dimension | Molecular weight of linker-payload intermediate (Da) |
|---|---|
| Target Compound Data | 1128.16 Da (C61H58FN9O12) |
| Comparator Or Baseline | DBCO-PEG4-GGFG-Dxd: 1375.45 Da (C72H79FN10O17) |
| Quantified Difference | 247.29 Da lower (~18.0% reduction) |
| Conditions | Calculated from molecular formulae; confirmed by multiple vendor certificates of analysis |
Why This Matters
Procurement decisions based solely on payload identity (Dxd) ignore the linker's contribution to conjugate mass and hydrophobicity; the lighter DIBAC-GGFG-NH2CH2-Dxd enables higher DAR ADC constructs with potentially lower aggregation risk.
